1-Propoxy-3-sulfanylpropan-2-OL
Description
1-Propoxy-3-sulfanylpropan-2-OL is a thiol- and ether-functionalized secondary alcohol with the molecular formula C₆H₁₄O₂S. Its structure comprises a propoxy group (-OCH₂CH₂CH₃) at position 1, a sulfanyl (-SH) group at position 3, and a hydroxyl (-OH) group at position 2 of the propane backbone. The compound’s reactivity is likely influenced by the nucleophilic sulfanyl group and the hydrophilic hydroxyl moiety, with the propoxy chain contributing to increased lipophilicity compared to shorter-chain analogs like 1-methoxy derivatives .
Properties
CAS No. |
111532-32-2 |
|---|---|
Molecular Formula |
C6H14O2S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
1-propoxy-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C6H14O2S/c1-2-3-8-4-6(7)5-9/h6-7,9H,2-5H2,1H3 |
InChI Key |
IDDQJCWCDUYIIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(CS)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propoxy-3-sulfanylpropan-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-propanol with hydrogen sulfide in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, ensures efficient production and high-quality output.
Chemical Reactions Analysis
Types of Reactions
1-Propoxy-3-sulfanylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxyl group can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethers.
Substitution: Halides, amines, and other substituted derivatives.
Scientific Research Applications
1-Propoxy-3-sulfanylpropan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Propoxy-3-sulfanylpropan-2-OL involves its interaction with various molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
1-Methoxy-3-sulfanylpropan-2-ol (CAS: 20142-85-2)
Key Differences :
- Substituent : Methoxy (-OCH₃) vs. propoxy (-OCH₂CH₂CH₃).
- Molecular Weight : 122.18 g/mol (methoxy) vs. 150.24 g/mol (propoxy).
1-(3-Chlorophenyl)propan-2-ol (CAS: 343270-59-7)
Key Differences :
- Aromatic vs. Aliphatic : The chlorophenyl group introduces aromaticity and electronic effects (e.g., electron-withdrawing Cl), contrasting with the aliphatic propoxy-sulfanyl backbone of the target compound.
- Reactivity : The chlorine atom may participate in electrophilic substitution, whereas the sulfanyl group in 1-propoxy-3-sulfanylpropan-2-OL favors nucleophilic reactions (e.g., disulfide bond formation).
- Applications : Chlorinated aromatics are common in agrochemicals, while thiol-alcohols may serve as intermediates in drug synthesis .
Propan-1-ol (n-Propanol, CAS: 71-23-8)
Key Differences :
- Functional Groups : Propan-1-ol is a primary alcohol lacking sulfur or ether groups.
- Hazards : Propan-1-ol is highly flammable (H225), causes eye damage (H318), and may induce dizziness (H336) . The sulfanyl group in this compound introduces additional toxicity risks (e.g., oxidative stress via thiol reactivity).
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hazard Comparison
| Compound | Flammability | Eye Damage | Dizziness | Thiol Reactivity |
|---|---|---|---|---|
| This compound | High | Likely | Possible | High |
| 1-Methoxy-3-sulfanylpropan-2-ol | Moderate | Likely | Possible | High |
| Propan-1-ol | High | Severe | Yes | None |
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